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These application notes provide a comprehensive overview of the use of hexafluoroethane
(C₂F₆) in semiconductor plasma etching processes. This document details the underlying

plasma chemistry, experimental protocols for etching key semiconductor materials, and

quantitative data on process outcomes.

Introduction to Hexafluoroethane in Plasma Etching
Hexafluoroethane (C₂F₆) is a perfluorocarbon (PFC) gas widely utilized in the semiconductor

industry for plasma etching, a critical process in the fabrication of microelectronic devices.[1][2]

Its primary application lies in the dry etching of dielectric films, most notably silicon dioxide

(SiO₂) and silicon nitride (Si₃N₄), as well as other silicon-based materials.[1][3] The appeal of

C₂F₆ stems from its ability to generate a high concentration of fluorine-containing reactive

species in a plasma, which are essential for the chemical removal of material from a substrate.

Furthermore, it allows for anisotropic etching, which is crucial for creating the high-aspect-ratio

features required in modern integrated circuits.[4] The etching process in a C₂F₆ plasma is a

complex interplay between gaseous reactive species and the substrate surface, often involving

the formation of a passivating polymer layer that aids in achieving directional etching.[5][6]
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The etching efficacy of a C₂F₆ plasma is rooted in its dissociation into various reactive species

upon electron impact. The primary dissociation pathway of C₂F₆ results in the formation of

trifluoromethyl (CF₃) radicals.[7] These radicals, along with other fluorocarbon fragments (CFₓ)

and fluorine atoms (F), are the key etchants.

The general mechanism for etching silicon-based materials with a C₂F₆ plasma can be

summarized as follows:

Plasma Generation: An external energy source, typically radio frequency (RF) power, is

applied to the C₂F₆ gas at low pressure, creating a plasma.

Dissociation: High-energy electrons in the plasma collide with C₂F₆ molecules, breaking

them down into reactive radicals (e.g., CF₃, CF₂, CF) and ions (e.g., CF₃⁺).[7][8]

Adsorption and Reaction: These reactive species adsorb onto the substrate surface.

Fluorine-containing species react with the silicon in the substrate to form volatile products,

primarily silicon tetrafluoride (SiF₄).[8]

Polymerization: Concurrently, CFₓ radicals can polymerize on the surface, forming a thin

fluorocarbon film. This polymer layer plays a crucial role in anisotropic etching by protecting

the feature sidewalls from lateral etching while being removed from the bottom of the feature

by energetic ion bombardment.[5][6][9]

Desorption: The volatile etch products (e.g., SiF₄, CO, CO₂) desorb from the surface and are

pumped out of the reaction chamber.[4]

The following diagram illustrates the key gas-phase reactions in a C₂F₆ plasma.
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C₂F₆ Plasma Dissociation Pathways

Applications and Protocols
Hexafluoroethane is employed for etching a variety of materials in semiconductor

manufacturing. The process parameters are critical in determining the etch rate, selectivity to

other materials, and the resulting feature profile.

Silicon Dioxide (SiO₂) Etching
C₂F₆ is highly effective for etching silicon dioxide. The carbon present in the fluorocarbon

plasma reacts with the oxygen in SiO₂ to form volatile products like CO and CO₂, facilitating the

etching process.[4] This reaction pathway enhances the selectivity of SiO₂ etching over silicon.

Experimental Protocol: Reactive Ion Etching (RIE) of SiO₂

Substrate Preparation: A silicon wafer with a thermally grown or deposited SiO₂ layer is

patterned using standard photolithography with a suitable photoresist mask.

Chamber Preparation: The plasma etching chamber is cleaned with an oxygen plasma to

remove any residual fluorocarbon polymer from previous runs.
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Wafer Loading: The patterned wafer is loaded into the RIE chamber.

Process Parameters: The following is a typical set of starting parameters for SiO₂ etching.

These should be optimized for the specific tool and desired etch characteristics.

Gas: C₂F₆ / CHF₃ mixture (CHF₃ is often added to enhance selectivity to silicon)[4]

C₂F₆ Flow Rate: 20-60 sccm

CHF₃ Flow Rate: 40-80 sccm

Pressure: 10-150 mTorr

RF Power: 100-300 W

Substrate Temperature: 20-40 °C

Plasma Ignition and Etching: The gas flows are stabilized, and the RF power is applied to

ignite the plasma. The etching proceeds for a predetermined time or until endpoint detection.

Post-Etch Processing: The wafer is removed from the chamber, and the remaining

photoresist is stripped using an appropriate solvent or oxygen plasma ashing.

Logical Relationship: Effect of Process Parameters on SiO₂ Etching

↑ RF Power

↑ Etch Rate ↑ Anisotropy

↑ Pressure

↓ Selectivity to Si ↑ Polymerization

↑ C₂F₆ Flow
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Influence of key parameters on SiO₂ etching.

Silicon Nitride (Si₃N₄) Etching
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C₂F₆ can also be used for etching silicon nitride. However, achieving high selectivity to SiO₂

and Si can be challenging. Often, gas mixtures containing oxygen or other additives are used

to control the etch chemistry.[3]

Experimental Protocol: Plasma Etching of Si₃N₄

Substrate Preparation: A silicon wafer with a deposited Si₃N₄ layer is patterned with a

photoresist mask.

Chamber Preparation: A standard oxygen plasma clean is performed.

Wafer Loading: The patterned wafer is placed in the plasma reactor.

Process Parameters:

Gas: C₂F₆ / O₂ mixture

C₂F₆ Flow Rate: 20-50 sccm

O₂ Flow Rate: 5-20 sccm

Pressure: 20-100 mTorr

RF Power: 150-400 W

Substrate Temperature: 20-40 °C

Plasma Ignition and Etching: The plasma is ignited, and the etching is carried out.

Post-Etch Processing: The photoresist is stripped.

Quantitative Data
The following tables summarize typical etch rates and selectivities obtained with C₂F₆-based

plasma etching processes. The values can vary significantly depending on the specific plasma

reactor and process conditions.

Table 1: Etch Rates of Various Materials in C₂F₆-based Plasmas
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Material
Etchant
Gas

RF Power
(W)

Pressure
(mTorr)

Gas Flow
(sccm)

Etch Rate
(Å/min)

Referenc
e

SiO₂ C₂F₆/CHF₃ 255 150 60 612 [4]

Polysilicon C₂F₆/CHF₃ 255 150 60 97 [4]

Si₃N₄ C₂F₆ 200 30 20 860 [3]

SiO₂ C₂F₆ 200 30 20 ~700 [3]

Si C₂F₆ 200 30 20 ~500 [3]

SiOC C₂F₆ 800 10 40
Varies with

bias
[10]

SiC C₂F₆ 800 10 40
Varies with

bias
[10]

Table 2: Selectivity of C₂F₆-based Plasma Etching

Etched
Material

Mask/Underlyi
ng Layer

Etchant Gas Selectivity Reference

SiO₂ Polysilicon C₂F₆/CHF₃ 6.3:1 [4]

SiOC SiC C₂F₆ ~1.8:1 [10]

Experimental Workflow
The following diagram outlines a typical experimental workflow for developing a plasma etching

process using C₂F₆.
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Workflow for Plasma Etch Process Development.
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Safety and Handling
Hexafluoroethane is a colorless, odorless, and relatively non-toxic gas.[2] However, it is an

asphyxiant in high concentrations due to the displacement of oxygen.[2] As a perfluorinated

compound, C₂F₆ is a potent greenhouse gas with a high global warming potential.[11][12]

Therefore, appropriate abatement systems should be in place to minimize its release into the

atmosphere.[12] Standard safety protocols for handling compressed gases should be strictly

followed.[13][14][15] This includes using appropriate personal protective equipment (PPE) such

as safety glasses and gloves, ensuring adequate ventilation, and using gas detection systems.

[13][14]

Conclusion
Hexafluoroethane is a versatile and effective etchant gas for a range of materials in

semiconductor fabrication, particularly for silicon dioxide. A thorough understanding of the

plasma chemistry and the influence of process parameters is essential for developing robust

and repeatable etching processes. The protocols and data presented in these application notes

serve as a valuable starting point for researchers and professionals in the field. Careful process

optimization and adherence to safety protocols are paramount for successful and responsible

use of C₂F₆ in plasma etching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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